molecular formula C17H24N2O3 B11368003 2-(2-Hydroxy-3-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

2-(2-Hydroxy-3-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

Cat. No.: B11368003
M. Wt: 304.4 g/mol
InChI Key: QTOJAHGTXQVLMB-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-3-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3311~3,7~]decan-6-ol is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-3-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol typically involves multiple steps, starting with the preparation of the core tricyclic structure. One common method involves the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol, resulting in the formation of an imine intermediate . This intermediate is then subjected to further reactions to introduce the hydroxy and methoxy groups, followed by cyclization to form the final tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-3-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction can produce alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

2-(2-Hydroxy-3-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.

    Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-3-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, affecting their function. The diazatricyclo structure may also play a role in stabilizing the compound’s interaction with its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2-Hydroxy-3-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3311~3,7~]decan-6-ol lies in its tricyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

2-(2-hydroxy-3-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol

InChI

InChI=1S/C17H24N2O3/c1-16-7-18-9-17(2,15(16)21)10-19(8-16)14(18)11-5-4-6-12(22-3)13(11)20/h4-6,14-15,20-21H,7-10H2,1-3H3

InChI Key

QTOJAHGTXQVLMB-UHFFFAOYSA-N

Canonical SMILES

CC12CN3CC(C1O)(CN(C2)C3C4=C(C(=CC=C4)OC)O)C

Origin of Product

United States

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